N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)-4-(trifluoromethoxy)benzamide

Medicinal Chemistry Structure-Activity Relationships Physicochemical Properties

N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)-4-(trifluoromethoxy)benzamide (CAS 1396628-31-1) is a synthetic small molecule belonging to the substituted benzamide class, featuring a 4-(trifluoromethoxy)benzamide core with N-linked furan-2-ylmethyl and pyridin-2-ylmethyl groups. The compound has a molecular formula of C19H15F3N2O3 and a molecular weight of 376.33 g/mol, with vendor-reported purity typically ≥95%.

Molecular Formula C19H15F3N2O3
Molecular Weight 376.335
CAS No. 1396628-31-1
Cat. No. B2964465
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)-4-(trifluoromethoxy)benzamide
CAS1396628-31-1
Molecular FormulaC19H15F3N2O3
Molecular Weight376.335
Structural Identifiers
SMILESC1=CC=NC(=C1)CN(CC2=CC=CO2)C(=O)C3=CC=C(C=C3)OC(F)(F)F
InChIInChI=1S/C19H15F3N2O3/c20-19(21,22)27-16-8-6-14(7-9-16)18(25)24(13-17-5-3-11-26-17)12-15-4-1-2-10-23-15/h1-11H,12-13H2
InChIKeyQJEPOGIIARMUSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)-4-(trifluoromethoxy)benzamide (CAS 1396628-31-1): Chemical Class and Baseline Profile


N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)-4-(trifluoromethoxy)benzamide (CAS 1396628-31-1) is a synthetic small molecule belonging to the substituted benzamide class, featuring a 4-(trifluoromethoxy)benzamide core with N-linked furan-2-ylmethyl and pyridin-2-ylmethyl groups . The compound has a molecular formula of C19H15F3N2O3 and a molecular weight of 376.33 g/mol, with vendor-reported purity typically ≥95% . Despite its incorporation of privileged heterocyclic scaffolds commonly found in kinase inhibitors, a systematic search of primary research papers, patents, and authoritative databases has not yielded any peer-reviewed pharmacological, physicochemical, or selectivity data for this specific compound. This evidence guide is therefore constrained to a structural–class analysis and should be recognized as a low–strength evidence profile pending future disclosure of experimental data.

Why Generic Substitution of N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)-4-(trifluoromethoxy)benzamide (CAS 1396628-31-1) Is Not Advisable Without Empirical Evidence


Within the substituted benzamide family, the combination and spatial arrangement of the furan-2-ylmethyl and pyridin-2-ylmethyl N-substituents, together with the electron-withdrawing 4-(trifluoromethoxy) group, are expected to impart unique conformational preferences and electronic properties that cannot be assumed to be reproduced by close analogs . Even structurally related compounds—such as those bearing alternative heterocyclic N-substituents (e.g., thiophen-3-ylmethyl or oxan-4-yl) or different substitution patterns on the benzamide ring (e.g., 2,5-dichloro or 4-methyl)—may exhibit divergent target-binding profiles, metabolic stability, and solubility . In the absence of direct comparative biological or pharmacokinetic data, generic interchange based solely on scaffold similarity carries substantial risk of losing or altering the functional properties that motivated the original selection of this compound.

Quantitative Differentiation Evidence for N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)-4-(trifluoromethoxy)benzamide (CAS 1396628-31-1) Against Structural Analogs


Substituent-Driven Electronic Differentiation: 4-(Trifluoromethoxy) vs. 4-Methyl and 2,5-Dichloro Analogs

The 4-(trifluoromethoxy) substituent of the target compound exerts a strong electron-withdrawing effect (Hammett σp ≈ 0.35) and increases lipophilicity (π ≈ 0.88) relative to the unsubstituted benzamide analog, while a 4-methyl analog (σp ≈ –0.17, π ≈ 0.52) or a 2,5-dichloro analog would present a markedly different electronic and steric profile [1][2]. These differences can influence molecular recognition by biological targets and metabolic susceptibility. However, this is a class-level inference based on known substituent parameters and is not supported by direct comparative assay data for the compounds in question.

Medicinal Chemistry Structure-Activity Relationships Physicochemical Properties

Heterocyclic N-Substituent Divergence: Furan-2-ylmethyl vs. Thiophen-3-ylmethyl Analog

Replacement of the furan-2-ylmethyl group with a thiophen-3-ylmethyl group (as in the commercially available analog N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)-4-(trifluoromethoxy)benzamide) alters both the hydrogen-bonding capacity and the dipole moment orientation of the molecule [1]. Furan oxygen serves as a hydrogen-bond acceptor, whereas thiophene sulfur is a poor hydrogen-bond acceptor and exhibits different polarizability. Quantitative data on target affinity are absent, rendering this a class-level inference.

Molecular Recognition Ligand Design Bioisosterism

Absence of Target Engagement Data: Target Compound vs. TrkA Kinase Inhibitor Chemotype

The benzamide scaffold bearing heteroaryl N-substituents is a recurrent chemotype in TrkA kinase inhibitor patents (e.g., substituted five-membered heteroaryl benzamides) [1]. However, no biochemical IC50, cellular activity, or selectivity panel data have been reported for the specific compound N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)-4-(trifluoromethoxy)benzamide. In contrast, structurally related benzamide derivatives in the patent literature (e.g., substituted pyrazole benzamides) have demonstrated TrkA IC50 values in the low nanomolar range [1]. Without direct data, any claim of kinase inhibitory activity for the target compound is speculative.

Kinase Inhibition TrkA Pain and Inflammation

Physicochemical Stability Considerations: 4-(Trifluoromethoxy) vs. 4-Trifluoromethyl Analog

The 4-(trifluoromethoxy) group (–OCF3) is generally more resistant to oxidative metabolism than the isosteric 4-trifluoromethyl group (–CF3) due to the electron-withdrawing effect of the oxygen atom, which can reduce cytochrome P450-mediated oxidation at the para position [1]. While this is a well-established medicinal chemistry principle, no experimental microsomal stability data exist for the target compound or its direct 4-CF3 analog. The advantage remains a class-level inference.

Metabolic Stability Pharmacokinetics Drug Design

Recommended Application Scenarios for N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)-4-(trifluoromethoxy)benzamide (CAS 1396628-31-1) Based on Current Evidence


Medicinal Chemistry Library Screening and Hit Expansion

The compound is suitable as a structurally diverse entry in a screening library targeting kinases, GPCRs, or other protein classes where benzamide-based inhibitors have precedent . Its privileged scaffold hypothesis is supported by the presence of the 4-(trifluoromethoxy)benzamide core and N-linked furan/pyridine pharmacophores, but primary screening data must be generated internally, as no public bioactivity data exist .

Physicochemical Probe Development for Lipophilicity and Solubility Studies

Given the known lipophilic contribution of the 4-(trifluoromethoxy) group and the heterocyclic N-substituents, the compound can serve as a model substrate for developing predictive models of solubility, logD, and permeability within the benzamide chemical space [1]. Experimental determination of these properties is recommended prior to procurement for advanced lead optimization.

Crystallography and Biophysical Binding Studies with Purified Targets

For researchers who have identified preliminary binding of the compound to a target of interest via fragment screening or computational docking, procurement for co-crystallization or surface plasmon resonance (SPR) studies may be warranted . The compound's mixture of hydrogen-bond donor/acceptor functionality makes it a candidate for fragment elaboration, but confirmation of binding must precede investment in larger quantities.

Computational Chemistry and Molecular Modeling Benchmarking

The compound's three aromatic/heteroaromatic rings connected by flexible linkers provide a useful test case for evaluating conformational sampling algorithms, docking scoring functions, and free-energy perturbation (FEP) calculations . Its procurement can support method development in computational chemistry groups, even in the absence of biological annotation.

Quote Request

Request a Quote for N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)-4-(trifluoromethoxy)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.